N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE include other hydrazide derivatives and compounds with similar structural motifs, such as:
- N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
- N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22N2O/c1-17(18-12-14-20(15-13-18)19-8-4-2-5-9-19)25-26-24(27)23-16-22(23)21-10-6-3-7-11-21/h2-15,22-23H,16H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
ZHHGZWXJFALDGG-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.